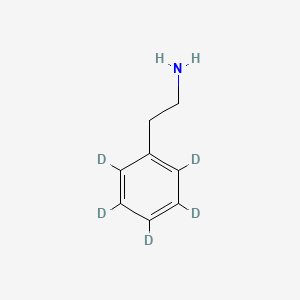

2-Phenyl-d5-ethylamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C8H11N |

|---|---|

Molekulargewicht |

126.21 g/mol |

IUPAC-Name |

2-(2,3,4,5,6-pentadeuteriophenyl)ethanamine |

InChI |

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i1D,2D,3D,4D,5D |

InChI-Schlüssel |

BHHGXPLMPWCGHP-RALIUCGRSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN)[2H])[2H] |

Kanonische SMILES |

C1=CC=C(C=C1)CCN |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of 2-Phenyl-d5-ethylamine in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of 2-Phenyl-d5-ethylamine in the research landscape. As a deuterated analog of the trace amine 2-Phenylethylamine (PEA), this isotopically labeled compound is a critical tool in quantitative bioanalysis, metabolic studies, and neuropharmacological research. Its primary utility lies in its ability to serve as a highly reliable internal standard in mass spectrometry-based assays, ensuring the accuracy and precision of analytical data.

Core Application: Internal Standard in Quantitative Analysis

This compound is predominantly used as an internal standard in the quantification of endogenous and exogenous 2-Phenylethylamine in various biological matrices. The principle behind its use is isotope dilution mass spectrometry (IDMS), a gold-standard analytical technique. By introducing a known quantity of the deuterated standard into a sample, variations arising from sample preparation, chromatographic injection, and ionization in the mass spectrometer can be effectively normalized. This is because the deuterated and non-deuterated forms of the molecule exhibit nearly identical chemical and physical properties, leading to similar behavior throughout the analytical process.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₆D₅N |

| Molecular Weight | 126.21 g/mol |

| Isotopic Purity | Typically ≥98% |

Experimental Protocol: Quantification of 2-Phenylethylamine in Human Urine by LC-MS/MS

This section outlines a representative experimental protocol for the quantitative analysis of 2-Phenylethylamine in human urine using this compound as an internal standard. This protocol is a composite based on established methodologies for the analysis of phenethylamines in biological fluids.

Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

-

Add 20 µL of a 100 ng/mL working solution of this compound (internal standard) to each sample.

-

Add 880 µL of 50% methanol (B129727) in water to each tube to achieve a final volume of 1 mL.

-

Vortex the mixture thoroughly.

-

Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase :

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution :

-

0-1 min: 10% B

-

1-5 min: Linear gradient from 10% to 90% B

-

5-6 min: Hold at 90% B

-

6-6.1 min: Return to 10% B

-

6.1-8 min: Re-equilibration at 10% B

-

-

Flow Rate : 0.4 mL/min

-

Injection Volume : 5 µL

-

Mass Spectrometry :

-

Ionization Mode : Electrospray Ionization (ESI), Positive

-

Detection Mode : Multiple Reaction Monitoring (MRM)

-

MRM Transitions :

-

2-Phenylethylamine: Precursor ion (Q1) m/z 122.1 → Product ion (Q3) m/z 105.1

-

This compound: Precursor ion (Q1) m/z 127.1 → Product ion (Q3) m/z 110.1

-

-

Method Validation Parameters

The following table summarizes typical validation parameters for a quantitative LC-MS/MS method for 2-Phenylethylamine in a biological matrix, demonstrating the performance that can be achieved using a deuterated internal standard like this compound.

| Parameter | Typical Value |

| Linearity Range | 1 - 500 ng/mL (r² > 0.99) |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Precision (Intra- and Inter-day) | < 15% RSD |

| Accuracy | 85 - 115% |

| Recovery | > 80% |

| Matrix Effect | Minimal and compensated by the internal standard |

Visualizing Experimental Workflows and Metabolic Pathways

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of 2-Phenylethylamine using this compound as an internal standard.

Metabolic Pathway of 2-Phenylethylamine

This compound is also a valuable tool for studying the metabolism of its non-deuterated counterpart. The deuterium (B1214612) atoms do not significantly alter the metabolic pathways but allow for the clear differentiation of the parent compound and its metabolites from their endogenous analogs by mass spectrometry. The primary metabolic pathway of 2-Phenylethylamine involves oxidative deamination by monoamine oxidase B (MAO-B).

Other Research Applications

Beyond its role as an internal standard, the deuterium substitution in this compound can influence its metabolic rate. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect. This effect can slow down enzymatic reactions that involve the cleavage of this bond. For instance, deuterated phenylethylamine has been shown to be a poorer substrate for monoamine oxidase (MAO), resulting in a longer half-life in the brain and consequently enhanced behavioral effects in animal models. This makes this compound and other deuterated phenethylamines useful tools for investigating the neuropharmacological roles of trace amines and for developing novel therapeutic agents with improved pharmacokinetic profiles.

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenyl-d5-ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Phenyl-d5-ethylamine, an isotopically labeled analog of phenethylamine. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who require a stable, deuterated internal standard or tracer for analytical studies.

Introduction

This compound (also known as phenethylamine-d5) is a deuterated isotopologue of 2-phenylethylamine, a trace amine that acts as a neuromodulator or neurotransmitter in the human brain. The substitution of five hydrogen atoms on the phenyl ring with deuterium (B1214612) atoms provides a distinct mass difference, making it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and a useful tracer in metabolic studies. This guide outlines a feasible synthetic route and the expected analytical characterization of this important research compound.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from commercially available benzene-d6 (B120219). The synthesis pathway is illustrated below:

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of Phenyl-d5-acetonitrile

This step involves the Friedel-Crafts alkylation of benzene-d6 with bromoacetonitrile (B46782) followed by nucleophilic substitution with sodium cyanide.

-

Materials:

-

Benzene-d6 (1.0 eq)

-

Bromoacetonitrile (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Sodium Cyanide (NaCN) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C under an inert atmosphere, add bromoacetonitrile dropwise.

-

Add benzene-d6 to the mixture and stir at room temperature for 4 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain crude bromo(phenyl-d5)methane.

-

Dissolve the crude product in DMF and add NaCN.

-

Heat the mixture to 60 °C and stir for 6 hours.

-

Cool the reaction mixture, pour it into water, and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude phenyl-d5-acetonitrile by vacuum distillation.

-

Step 2: Reduction of Phenyl-d5-acetonitrile to this compound

The nitrile intermediate is reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1][2]

-

Materials:

-

Phenyl-d5-acetonitrile (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

15% Sodium Hydroxide Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, add a solution of phenyl-d5-acetonitrile in anhydrous THF.

-

Cool the solution to 0 °C and slowly add LiAlH₄ in portions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% NaOH solution, and then more water.

-

Stir the resulting mixture until a white precipitate forms.

-

Filter the precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Further purification can be achieved by vacuum distillation.

-

Expected Yields

| Step | Product | Typical Yield Range |

| Synthesis of Phenyl-d5-acetonitrile | Phenyl-d5-acetonitrile | 70-80% |

| Reduction of Nitrile | This compound | 80-90% |

Characterization of this compound

The successful synthesis of this compound is confirmed through various spectroscopic techniques. The expected data are summarized below.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 912627-99-7 |

| Molecular Formula | C₈H₆D₅N |

| Molecular Weight | 126.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 198-200 °C (for non-deuterated) |

| Density | Approx. 0.96 g/mL (for non-deuterated) |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.95 | t, J = 7 Hz | 2H | -CH₂-N |

| ~2.75 | t, J = 7 Hz | 2H | Ar-CH₂- |

| ~1.20 (broad s) | s | 2H | -NH₂ |

Note: The aromatic region (typically ~7.2-7.3 ppm) will be absent due to the deuteration of the phenyl ring.

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~139 (m) | C-1 (ipso) |

| ~129 (m) | C-2, C-6 |

| ~128 (m) | C-3, C-5 |

| ~126 (m) | C-4 |

| ~43 | -CH₂-N |

| ~39 | Ar-CH₂- |

Note: The signals for the deuterated carbons will appear as multiplets (m) due to C-D coupling and will have significantly lower intensity compared to protonated carbons.

Table 3: Expected Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity | Assignment |

| 126 | Moderate | [M]⁺ (Molecular Ion) |

| 96 | High | [M - CH₂NH₂]⁺ (Benzylic cation-d5) |

| 30 | High | [CH₂NH₂]⁺ |

Table 4: Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3250 | Medium | N-H stretch (primary amine) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 2200-2100 | Weak | C-D stretch (aromatic) |

| ~1600 | Medium | N-H bend (scissoring) |

| ~1450 | Medium | C-H bend (scissoring) |

| ~800-600 | Strong | C-D bend (out-of-plane) |

Experimental and Logical Workflows

The following diagrams illustrate the key experimental and logical workflows for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis.

Caption: Workflow for structural characterization.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound from benzene-d6 and outlines the expected characterization data. The described methods are based on well-established organic reactions and should be readily adaptable in a standard synthetic chemistry laboratory. The successful synthesis and characterization of this deuterated analog will provide researchers with a high-quality tool for a variety of applications in drug metabolism, pharmacokinetics, and neurochemical research.

References

An In-Depth Technical Guide to 2-Phenyl-d5-ethylamine: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-Phenyl-d5-ethylamine, an isotopically labeled form of phenethylamine (B48288). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who utilize deuterated compounds for tracing, metabolic studies, and as internal standards in quantitative analysis.

Core Chemical and Physical Properties

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 2-(2,3,4,5,6-pentadeuteriophenyl)ethanamine | [1] |

| Synonyms | Phenethylamine-d5, β-Phenylethylamine-d5 | [2][3] |

| Molecular Formula | C₈H₆D₅N | [1] |

| Molecular Weight | 126.21 g/mol | [1][2] |

| CAS Number | 912627-99-7 | [2][4][5] |

| Isotopic Enrichment | ≥98 atom % D | [2][3] |

| Appearance | Colorless Liquid | [3] |

Table 2: Physical Properties of 2-Phenylethylamine (Non-deuterated Analog)

| Property | Value | Source |

| Boiling Point | 194.5 °C at 760 mmHg | |

| Melting Point | -60 °C | |

| Density | 0.962 g/mL at 25 °C | |

| Solubility in Water | Soluble | |

| Vapor Pressure | 0.4 mmHg at 20 °C | |

| Refractive Index | 1.532 at 20 °C |

Note: The physical properties of this compound are expected to be very similar to its non-deuterated counterpart. However, slight variations may exist due to the increased mass of deuterium (B1214612).

Experimental Protocols

The following sections outline general experimental methodologies that can be adapted for the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of deuterated phenylacetonitrile.

Workflow for the Synthesis of this compound

Methodology:

-

Reduction: Phenylacetonitrile-d5 is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran). A reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄) or catalytic hydrogenation with palladium on carbon in a deuterium oxide (D₂O) saturated solvent, is then added portion-wise at a controlled temperature (typically 0 °C to room temperature).

-

Quenching and Work-up: After the reaction is complete, the excess reducing agent is carefully quenched. An aqueous work-up is performed to hydrolyze the intermediate salts. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield pure this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and quantification of this compound.

GC-MS Analysis Workflow

Methodology:

-

Sample Preparation: Samples containing this compound may require derivatization (e.g., with trifluoroacetic anhydride) to improve chromatographic performance and sensitivity.

-

GC Conditions: A capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation.

-

MS Conditions: Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification, targeting the molecular ion and characteristic fragment ions of the deuterated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the structure and isotopic labeling of this compound.

Methodology:

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: The spectrum will show the absence of signals corresponding to the aromatic protons, confirming the deuteration on the phenyl ring. The signals for the ethylamine (B1201723) protons will be present.

-

¹³C NMR: The spectrum will show the characteristic signals for the ethylamine carbons. The signals for the deuterated phenyl carbons will be observed as multiplets due to carbon-deuterium coupling.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of this compound, particularly when coupled with a mass spectrometer (LC-MS).

Methodology:

-

Mobile Phase: A typical mobile phase would consist of a mixture of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate.

-

Stationary Phase: A C18 reversed-phase column is commonly employed.

-

Detection: UV detection can be used, but for higher selectivity and sensitivity, coupling to a mass spectrometer is preferred.

Biological Activity and Signaling Pathways

This compound is expected to have a biological activity profile similar to its non-deuterated analog, phenethylamine (PEA). PEA is a trace amine that acts as a neuromodulator in the central nervous system. Its mechanisms of action involve interactions with several neurotransmitter systems.[[“]]

Trace Amine-Associated Receptor 1 (TAAR1) Signaling

PEA is a potent agonist of TAAR1.[[“]] Activation of TAAR1 can modulate dopaminergic and serotonergic systems.[7]

TAAR1 Signaling Pathway

Dopamine (B1211576) Transporter (DAT) Interaction

PEA can act as a substrate for the dopamine transporter (DAT), leading to reverse transport of dopamine and an increase in extracellular dopamine levels.[[“]]

Phenethylamine Interaction with Dopamine Transporter

BDNF/TrkB/CREB Signaling Pathway

PEA has been shown to modulate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is implicated in neuroplasticity and antidepressant effects.[9][10][11]

BDNF/TrkB/CREB Signaling Pathway

Conclusion

This compound is a crucial tool for researchers in various scientific disciplines. Its well-defined chemical properties and the biological activities of its non-deuterated analog make it an essential compound for studies involving mass spectrometry, drug metabolism, and neuropharmacology. This guide provides a foundational understanding of its properties and methodologies for its use, serving as a starting point for further investigation and application.

References

- 1. This compound | C8H11N | CID 11715177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 912627-99-7 [chemicalbook.com]

- 5. This compound CAS#: 912627-99-7 [chemicalbook.com]

- 6. consensus.app [consensus.app]

- 7. researchgate.net [researchgate.net]

- 8. consensus.app [consensus.app]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 2-Phenylethylamine (PEA) Ameliorates Corticosterone-Induced Depression-Like Phenotype via the BDNF/TrkB/CREB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Isotopic Purity of 2-Phenyl-d5-ethylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and the determination of isotopic purity for 2-Phenyl-d5-ethylamine. The document details the analytical methodologies, presents quantitative data in a structured format, and includes diagrams for key processes to facilitate understanding.

Introduction

This compound is a deuterated analog of phenethylamine (B48288) where the five hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy in pharmacokinetic and metabolic studies. The accuracy of such studies is highly dependent on the isotopic purity of the labeled compound. This guide outlines the methods to synthesize and verify the isotopic purity of this compound.

Synthesis of this compound

The synthesis of this compound typically starts from a deuterated precursor, such as benzene-d6, and proceeds through several steps to build the ethylamine (B1201723) side chain. A plausible synthetic route is outlined below.

Applications of Deuterated Phenylethylamine in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylethylamine (PEA) is an endogenous trace amine that acts as a neuromodulator and stimulant in the central nervous system. Its rapid metabolism by monoamine oxidase B (MAO-B), however, results in a short biological half-life, limiting its therapeutic and research applications.[1][2] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), offers a promising strategy to overcome this limitation. This technical guide provides an in-depth overview of the applications of deuterated phenylethylamine in neuroscience, focusing on its enhanced pharmacological properties, mechanism of action, and utility as a research tool.

The primary advantage of deuterating phenylethylamine lies in the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making molecules containing this bond more resistant to metabolic cleavage.[3] In the case of PEA, deuteration at the α and β positions adjacent to the amino group significantly slows its degradation by MAO-B.[4] This leads to a prolonged half-life and increased brain concentrations, thereby enhancing its downstream effects.[4][5]

Enhanced Pharmacological Profile of Deuterated Phenylethylamine

The strategic deuteration of phenylethylamine, particularly to create α,α,β,β-tetradeutero-β-phenylethylamine, results in a more robust and sustained pharmacological profile compared to its non-deuterated counterpart.

Pharmacokinetics

While specific pharmacokinetic parameters for deuterated phenylethylamine are not extensively published, the known short half-life of PEA (approximately 5-10 minutes) is significantly extended through deuteration.[2] This is attributed to the reduced rate of metabolism by MAO-B. The increased metabolic stability leads to higher and more sustained concentrations of the active compound in the brain.[4]

| Parameter | Phenylethylamine (PEA) | Deuterated Phenylethylamine (d-PEA) | Reference |

| Biological Half-life | ~ 5-10 minutes | Significantly longer than PEA | [2][4] |

| Metabolism | Rapidly metabolized by MAO-B | Slower metabolism by MAO-B | [1][4] |

| Brain Concentration | Low and transient | Higher and more persistent | [4][6] |

Pharmacodynamics

The enhanced pharmacokinetic profile of deuterated PEA leads to a potentiation of its pharmacodynamic effects. Studies in animal models have demonstrated that deuterated PEA produces more intense and longer-lasting behavioral effects, such as increased spontaneous motor activity, including sniffing, headweaving, and hyperreactivity.[4] Furthermore, deuterated PEA induces a greater and more sustained release of dopamine (B1211576) in the striatum compared to non-deuterated PEA.[5]

| Effect | Phenylethylamine (PEA) | Deuterated Phenylethylamine (d-PEA) | Reference |

| Spontaneous Motor Activity | Transient increase | Significantly increased intensity and duration | [4] |

| Dopamine Release | Transient increase | Greater magnitude and longer duration of release | [5] |

| Discriminative Stimulus | Lower potency | More potent than PEA | [7] |

Mechanism of Action

The primary mechanisms of action of phenylethylamine, which are amplified by deuteration, involve the dopamine transporter (DAT) and the trace amine-associated receptor 1 (TAAR1).

Interaction with the Dopamine Transporter (DAT)

Phenylethylamine acts as a dopamine-releasing agent. It is a substrate for DAT and, upon entering the presynaptic terminal, induces reverse transport (efflux) of dopamine from the cytoplasm into the synaptic cleft.[8][9] This action is independent of vesicular release.[10] The increased synaptic dopamine concentration is a key contributor to the stimulant effects of PEA. The sustained levels of deuterated PEA in the brain lead to a more prolonged and pronounced dopamine release.[5]

Agonism at Trace Amine-Associated Receptor 1 (TAAR1)

Phenylethylamine is a potent agonist of TAAR1, a G-protein coupled receptor located intracellularly in monoaminergic neurons.[11][12] TAAR1 activation modulates monoaminergic neurotransmission through several signaling cascades. It can lead to the phosphorylation of DAT, which can inhibit dopamine reuptake and even promote its efflux.[13] TAAR1 activation is coupled to Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively.[14][15] This results in the generation of second messengers like cAMP and IP3/DAG, which in turn activate protein kinase A (PKA) and protein kinase C (PKC).[14][16]

Experimental Protocols

Synthesis of Deuterated Phenylethylamine

Several methods exist for the synthesis of deuterated phenylethylamine. A common approach involves the reduction of a suitable precursor with a deuterium source. For example, selectively deuterated phenethylamines can be synthesized from ynamides by treatment with a combination of deuterated triflic acid and deuterated triethylsilane.[17] Another method involves the reduction of benzyl (B1604629) cyanide with hydrogen in the presence of a catalyst in a deuterated solvent or using a deuterium gas source.[12]

General Protocol for Reductive Amination:

-

Precursor Preparation : Synthesize a suitable precursor such as a deuterated phenylacetaldehyde (B1677652) or a deuterated benzyl cyanide.

-

Reductive Amination : React the precursor with a source of ammonia (B1221849) and a reducing agent. For example, the reduction of an oxime or imine intermediate with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄).

-

Purification : Purify the resulting deuterated phenylethylamine using standard techniques such as distillation or chromatography.

In Vivo Microdialysis for Dopamine Measurement

In vivo microdialysis is a powerful technique to measure extracellular neurotransmitter levels in the brains of freely moving animals.[10][18]

Protocol Outline:

-

Surgical Implantation : Stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., nucleus accumbens, striatum).[18]

-

Recovery : Allow the animal to recover from surgery for several days.

-

Probe Insertion : On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion : Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[18]

-

Baseline Collection : Collect several baseline dialysate samples to establish a stable baseline of dopamine levels.

-

Drug Administration : Administer deuterated or non-deuterated phenylethylamine (systemically or locally through the probe).

-

Sample Collection : Continue to collect dialysate samples at regular intervals.

-

Analysis : Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[10]

Behavioral Assays

Open-Field Test:

-

Place the animal in the center of a novel, open-field arena.

-

Record its locomotor activity (e.g., distance traveled, rearing, stereotyped behaviors) for a set period.

-

Administer the test compound (deuterated or non-deuterated PEA) and repeat the recording.

-

Analyze the data to assess changes in motor activity.[19]

Conditioned Place Preference (CPP):

-

Pre-conditioning : Allow the animal to explore a two-chambered apparatus to determine any initial preference for one chamber.

-

Conditioning : On subsequent days, confine the animal to one chamber after administration of the test compound and to the other chamber after administration of saline.

-

Post-conditioning (Test) : Allow the animal to freely explore both chambers in a drug-free state.

-

An increase in time spent in the drug-paired chamber indicates a rewarding effect.[19]

Applications in Neuroscience Research

Probing Monoaminergic Systems

The enhanced potency and duration of action make deuterated phenylethylamine a valuable tool for studying the roles of trace amines and monoaminergic systems in various physiological and pathological processes. Its ability to produce a sustained increase in dopamine release allows for more detailed investigations of dopamine dynamics and its role in reward, motivation, and motor control.[5]

Development of Therapeutics

The improved pharmacokinetic profile of deuterated phenylethylamine makes it and its derivatives attractive candidates for the development of novel therapeutics for a range of neurological and psychiatric disorders. These include depression, attention-deficit/hyperactivity disorder (ADHD), and Parkinson's disease, where monoaminergic dysfunction is implicated.[20]

Positron Emission Tomography (PET) Imaging

Deuterium labeling can be used to develop more metabolically stable radiotracers for PET imaging. While a specific PET tracer based on deuterated phenylethylamine is not yet in widespread use, the principle has been successfully applied to other molecules to improve their in vivo stability and imaging properties.[21] A deuterated PEA derivative labeled with a positron-emitting isotope (e.g., ¹¹C or ¹⁸F) could serve as a valuable tool for imaging TAAR1 or DAT in the living brain.

Visualizations

Logical Workflow for Investigating Deuterated Phenylethylamine

Caption: Experimental workflow for the preclinical evaluation of deuterated phenylethylamine.

Signaling Pathway of Phenylethylamine via TAAR1 and DAT

Caption: Mechanism of deuterated phenylethylamine at the presynaptic dopamine terminal.

Conclusion

Deuterated phenylethylamine represents a significant advancement for neuroscience research. By overcoming the metabolic instability of its parent compound, it provides a more potent and sustained tool to investigate the intricate roles of trace amines and monoaminergic systems in brain function and disease. Its potential for therapeutic development and as a foundation for novel neuroimaging agents underscores the importance of continued research into this and other deuterated neuromodulators. The detailed methodologies and mechanistic understanding presented in this guide aim to facilitate further exploration and application of deuterated phenylethylamine in the scientific community.

References

- 1. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deuterium substitution enhances the effects of beta-phenylethylamine on spontaneous motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo release of endogenous dopamine from rat caudate nucleus by beta-phenylethylamine and alpha,alpha,-dideutero-beta-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A kinetic analysis of the effects of beta-phenylethylamine on the concentrations of dopamine and its metabolites in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discriminative stimulus properties of beta-phenylethylamine, deuterated beta-phenylethylamine, phenylethanolamine and some metabolites of phenylethylamine in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine transporter-dependent and -independent actions of trace amine beta-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative effects of amphetamine, phenylethylamine and related drugs on dopamine efflux, dopamine uptake and mazindol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of beta-phenylethylamine-induced monoamine release in rat nucleus accumbens: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenethylamine - Wikipedia [en.wikipedia.org]

- 13. β-Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Structural and signaling mechanisms of TAAR1 enabled preferential agonist design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Functional interactions of 2-phenylethylamine and of tryptamine with brain catecholamines: implications for psychotherapeutic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of 18F-Labeled Deuterated Tropane Derivatives with High Metabolic Stability for PET Imaging of the Dopamine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Phenyl-d5-ethylamine as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 2-Phenyl-d5-ethylamine as a stable isotope-labeled tracer for in vivo and in vitro metabolic studies. This document details the metabolic pathways of phenylethylamine (PEA), the principles behind using a deuterated tracer, experimental protocols, and data analysis considerations.

Introduction: The Rationale for Using this compound

2-Phenylethylamine (PEA) is an endogenous trace amine that acts as a neuromodulator and neurotransmitter in the central nervous system.[1] It is synthesized from the amino acid L-phenylalanine and is involved in various neurological processes, influencing mood and attention.[1] Given its rapid metabolism, primarily by monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH), studying its in vivo dynamics is challenging.[2][3]

The use of a deuterated form, this compound, offers a significant advantage for metabolic studies due to the kinetic isotope effect . The substitution of hydrogen with the heavier isotope deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4] Cleavage of this bond is often the rate-limiting step in enzymatic metabolism. Consequently, deuterated PEA is metabolized more slowly than its non-deuterated counterpart.[5] This leads to a longer half-life and higher plasma concentrations, making it an excellent tracer to elucidate the metabolic fate of PEA.[4][5]

This guide will focus on the practical application of this compound for tracking PEA metabolism, quantifying its metabolites, and understanding its pharmacokinetic profile.

Metabolic Pathways of 2-Phenylethylamine

The metabolism of PEA is complex, involving several enzymes and leading to various metabolites. The primary pathway involves oxidative deamination.

Key Enzymes and Metabolites

The principal enzymes and resulting metabolites in the biotransformation of PEA are summarized below.

| Enzyme | Metabolite | Description |

| Monoamine Oxidase (MAO-A & MAO-B) | Phenylacetaldehyde (B1677652) | Catalyzes the initial oxidative deamination of PEA.[2] |

| Aldehyde Dehydrogenase (ALDH) | Phenylacetic Acid (PAA) | Rapidly oxidizes phenylacetaldehyde to PAA, the primary urinary metabolite.[3][6] |

| Aromatic L-amino acid decarboxylase | 2-Phenylethylamine | Synthesizes PEA from L-phenylalanine.[1] |

| Dopamine (B1211576) beta-hydroxylase | Octopamine | Hydroxylates PEA to form octopamine. |

| Phenylethanolamine N-methyltransferase (PNMT) | N-methylphenethylamine | Methylates PEA to form N-methylphenethylamine.[2] |

| Unknown/Multiple | 2-(2-hydroxyphenyl)acetamide sulfate | A sulfo-conjugated metabolite identified in urine.[7] |

| Unknown/Multiple | Phenylacetylglutamine (PAG) | A conjugate of PAA, found at elevated levels after PEA administration.[8] |

Metabolic Pathway Diagram

The following diagram illustrates the major metabolic pathways of this compound. The deuterated phenyl group is represented as "d5-Phenyl".

Quantitative Data and Pharmacokinetics

Anticipated Pharmacokinetic Parameters

| Parameter | 2-Phenylethylamine (Non-Deuterated) | This compound (Deuterated) | Expected Change with Deuteration |

| Cmax (Maximum Plasma Concentration) | Lower | Higher | Increase |

| Tmax (Time to Maximum Concentration) | Shorter | Longer | Increase |

| AUC (Area Under the Curve) | Smaller | Larger | Increase |

| t1/2 (Elimination Half-life) | 5-10 minutes (oral)[2] | Longer | Increase[4] |

Experimental Data from a Related Deuterated PEA Study

A study using α,α,β,β-tetradeutero-β-phenylethylamine in rats provides insights into the in vivo effects of deuteration.

| Parameter | Value/Observation | Reference |

| Animal Model | Rat | [5] |

| Compound | α,α,β,β-tetradeutero-β-phenylethylamine | [5] |

| Effect | Significantly increased intensity and duration of sniffing, headweaving, splayed hindlimbs, and hyperreactivity compared to non-deuterated PEA. | [5] |

| Postulated Reason | Longer persistence in the brain due to being a poorer substrate for monoamine oxidase. | [5] |

Experimental Protocols

This section outlines a representative protocol for an in vivo metabolic study in a rodent model using this compound, followed by sample analysis using LC-MS/MS.

In Vivo Study: Rodent Model

4.1.1 Animal Handling and Dosing

-

Model: Male Sprague-Dawley rats (250-300g).

-

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Acclimatize animals for at least 7 days before the experiment.

-

Tracer Preparation: Dissolve this compound in sterile saline (0.9% NaCl) to a final concentration of 10 mg/mL.

-

Dose Administration: Administer a single dose of 25 mg/kg via intraperitoneal (IP) injection.

4.1.2 Sample Collection

-

Blood: Collect blood samples (approx. 200 µL) from the tail vein at multiple time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes) into EDTA-coated tubes.

-

Plasma Preparation: Immediately centrifuge the blood samples at 4°C and 2000 x g for 10 minutes. Collect the plasma and store at -80°C until analysis.

-

Urine: House animals in metabolic cages for urine collection over a 24-hour period post-administration.

-

Brain Tissue (Terminal Study): At the final time point, euthanize the animals and dissect specific brain regions (e.g., striatum, prefrontal cortex). Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.

Sample Preparation for LC-MS/MS Analysis

4.2.1 Plasma

-

Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., 2-Phenyl-d9-ethylamine).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

4.2.2 Urine

-

Dilution: Dilute urine samples 1:10 with deionized water.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes to remove particulates.

-

Analysis: Directly inject the diluted and clarified urine into the LC-MS/MS system.

4.2.3 Brain Tissue

-

Homogenization: Homogenize the frozen brain tissue in 4 volumes of ice-cold 0.1 M perchloric acid.

-

Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Supernatant Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection.

LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes to separate the analytes.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) for the parent compound and its metabolites.

4.3.1 Representative MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 127.1 | 110.1 |

| d5-Phenylacetic Acid | 142.1 | 96.1 |

| Internal Standard (2-Phenyl-d9-ethylamine) | 131.2 | 112.1 |

Note: These transitions are illustrative and should be optimized for the specific instrument used.

Experimental Workflow Diagram

Conclusion

This compound is a powerful tool for investigating the metabolism and pharmacokinetics of phenylethylamine. Its deuteration slows its metabolic breakdown, allowing for more accurate tracking and quantification of its biotransformation. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust metabolic studies. The use of such stable isotope tracers, coupled with sensitive analytical techniques like LC-MS/MS, is invaluable for advancing our understanding of trace amine neurobiology and its implications in health and disease, as well as for applications in drug development and sports doping control.[7][8]

References

- 1. Letter: Isotope effects in the hydroxylation of phenylethylamine by dopamine beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Comparison of the effects of beta-phenylethylamine and d-amphetamine on rat isolated atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Phenylethyl-D9-amine | Deuterated Amine Reagent [benchchem.com]

- 5. Deuterium substitution enhances the effects of beta-phenylethylamine on spontaneous motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 912627-99-7 [m.chemicalbook.com]

- 8. This compound | 912627-99-7 [chemicalbook.com]

An In-depth Technical Guide to the Kinetic Isotope Effect of Deuterated 2-Phenylethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic isotope effect (KIE) concerning deuterated analogs of 2-phenylethylamine, with a specific focus on 2-Phenyl-d5-ethylamine. While direct, extensive experimental data for the pentadeuterated phenyl ring analog is not widely published, this document synthesizes foundational principles and data from closely related substrates to build a robust understanding. The primary metabolic pathways involving Monoamine Oxidase (MAO) and Cytochrome P450 (CYP) enzymes are discussed, along with the theoretical and practical implications of isotopic substitution for researchers in drug development.

Introduction to the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes.[1] This phenomenon arises from the difference in zero-point vibrational energies between bonds involving lighter and heavier isotopes; a bond to a heavier isotope (like deuterium, D) has a lower zero-point energy and is therefore stronger and requires more energy to break.[2] The KIE is expressed as the ratio of the rate constant of the light isotopologue (k_L) to that of the heavy one (k_H).[1]

-

Primary KIE: Occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For C-H vs C-D bonds, this effect is "normal" (k_H/k_D > 1) and can be substantial, often in the range of 2-8.[2][3]

-

Secondary KIE: Observed when the isotopically substituted atom is not directly involved in bond-breaking or formation in the rate-determining step. These effects are typically much smaller (k_H/k_D ≈ 0.8-1.4) and arise from changes in hybridization or steric effects between the ground and transition states.[1]

For 2-phenylethylamine, deuteration at the α-carbon (next to the amino group) would be expected to produce a large primary KIE in reactions where α-C-H bond cleavage is rate-limiting. Conversely, deuteration of the aromatic ring, as in This compound , would primarily result in a secondary KIE for its major metabolic pathways.

Metabolic Pathways of 2-Phenylethylamine

2-Phenylethylamine (PEA) is a trace amine that acts as a neuromodulator in the central nervous system. Its metabolism is primarily carried out by two key enzyme families: Monoamine Oxidases (MAOs) and Cytochrome P450 enzymes (specifically CYP2D6).

-

Monoamine Oxidase (MAO): MAO-A and MAO-B are mitochondrial flavoenzymes that catalyze the oxidative deamination of monoamines, including PEA.[4] The reaction involves the cleavage of the α-C-H bond, making it highly sensitive to isotopic substitution at this position.[5][6]

-

Cytochrome P450 2D6 (CYP2D6): This enzyme is a major contributor to the metabolism of a wide range of xenobiotics.[7] For PEA, CYP2D6 can hydroxylate the aromatic ring.

-

Dopamine (B1211576) β-hydroxylase (DBH): This enzyme can hydroxylate the β-carbon of phenylethylamine, though this is a less dominant pathway compared to MAO-catalyzed deamination.[8]

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. epfl.ch [epfl.ch]

- 4. Path Integral Calculation of the Hydrogen/Deuterium Kinetic Isotope Effect in Monoamine Oxidase A-Catalyzed Decomposition of Benzylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2H Kinetic Isotope Effects and pH Dependence of Catalysis as Mechanistic Probes of Rat Monoamine Oxidase A: Comparisons with the Human Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ²H kinetic isotope effects and pH dependence of catalysis as mechanistic probes of rat monoamine oxidase A: comparisons with the human enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Letter: Isotope effects in the hydroxylation of phenylethylamine by dopamine beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for 2-Phenyl-d5-ethylamine in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability and technical application of 2-Phenyl-d5-ethylamine (CAS No. 912627-99-7) for research purposes. This deuterated analog of phenethylamine (B48288) is a critical tool in bioanalytical and drug development studies, primarily utilized as an internal standard for quantitative mass spectrometry.

Commercial Availability

A number of specialized chemical suppliers offer this compound for research applications. The quality and specifications of the product can vary between suppliers, making it crucial for researchers to select a product that meets the specific requirements of their experimental setup. Key parameters to consider include chemical purity and the degree of isotopic enrichment.

Below is a summary of commercial suppliers and their product specifications for this compound:

| Supplier | Product Number (Example) | Isotopic Enrichment (atom % D) | Chemical Purity | Additional Information |

| Alfa Chemistry | - | 99 | ≥ 98% | For research use only. |

| CDN Isotopes | D-5798 | 99 | Not specified | Store at room temperature. |

| CymitQuimica | 3U-D5798 | 99 | Not specified | Colorless liquid form. |

| LGC Standards | - | - | - | Offered as a reference standard for environmental testing. |

| MedChemExpress | HY-W723876 | Not specified | Not specified | Labeled as an isotope-labeled compound. |

| Clearsynth Labs Limited | - | - | - | Contact for details. |

| Combiphos (Shanghai) Biological Technology Co., Ltd. | - | - | - | Contact for details. |

| TCI (Shanghai) Chemical Trading Co., Ltd. | - | - | - | Contact for details. |

Core Application: Internal Standard in Mass Spectrometry

This compound's primary role in research is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] Its chemical properties are nearly identical to the endogenous analyte, phenethylamine, allowing it to co-elute during chromatographic separation.[1] However, its increased mass due to the five deuterium (B1214612) atoms allows it to be distinguished by the mass spectrometer. This co-elution and distinct mass enable accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement).[1]

Experimental Protocols

The following is a representative protocol for the quantification of phenethylamine in a biological matrix (e.g., urine) using this compound as an internal standard. This protocol is a composite based on established methodologies for the analysis of phenethylamine-type compounds.[2][3]

Objective: To quantify the concentration of phenethylamine in urine samples using LC-MS/MS with this compound as an internal standard.

Materials:

-

Phenethylamine certified reference standard

-

This compound (internal standard)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Urine samples

-

Microcentrifuge tubes

-

LC-MS/MS system with a C18 or Phenyl-Hexyl column

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of phenethylamine in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the phenethylamine stock solution with a blank urine matrix to prepare calibration standards at concentrations ranging from 1 to 500 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Dilute-and-Shoot Method):

-

To 100 µL of each calibration standard, QC sample, and study urine sample in a microcentrifuge tube, add 10 µL of a 1 µg/mL working solution of this compound (internal standard).

-

Add 890 µL of 0.1% formic acid in water:acetonitrile (95:5, v/v).

-

Vortex mix for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: Phenyl-Hexyl column (e.g., 10 cm × 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium (B1175870) acetate

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate phenethylamine from other matrix components (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Phenethylamine: Precursor ion (Q1) m/z 122.1 -> Product ion (Q3) m/z 105.1

-

This compound (IS): Precursor ion (Q1) m/z 127.1 -> Product ion (Q3) m/z 110.1

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both phenethylamine and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of phenethylamine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

The following diagrams illustrate the principles and workflows associated with the use of this compound as an internal standard in bioanalytical research.

Caption: Experimental workflow for bioanalytical quantification using an internal standard.

Caption: Principle of quantification using a deuterated internal standard.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Isotopic Frontier: A Technical Guide to the Safe Handling and Laboratory Use of 2-Phenyl-d5-ethylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental considerations for 2-Phenyl-d5-ethylamine in a laboratory setting. By incorporating established best practices for deuterated compounds and leveraging safety data for its non-deuterated analogue, this document aims to ensure the integrity of research and the safety of laboratory personnel.

Compound Identification and Properties

This compound is a deuterated version of phenethylamine (B48288) where the five hydrogen atoms on the phenyl ring are replaced with deuterium (B1214612). This isotopic labeling is a powerful tool in drug development and metabolic studies to investigate reaction mechanisms and alter pharmacokinetic properties.

Table 1: Physical and Chemical Properties of this compound and its Non-Deuterated Analogue

| Property | This compound | 2-Phenylethylamine (for reference) |

| CAS Number | 912627-99-7[1] | 64-04-0 |

| Molecular Formula | C₈D₅H₆N | C₈H₁₁N |

| Molecular Weight | 126.21 g/mol [2] | 121.18 g/mol |

| Appearance | Not specified, likely a liquid | Colorless liquid |

| Boiling Point | Not specified | 194-197 °C |

| Melting Point | Not specified | -60 °C |

| Flash Point | Not specified | 81 °C (closed cup) |

| Solubility | Not specified | Soluble in water |

| LogP | 1.4[2] | 1.41 |

Safety and Hazard Information

As a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety information for the non-deuterated 2-phenylethylamine should be strictly followed as a precautionary measure.

Table 2: Hazard Identification and GHS Classification for 2-Phenylethylamine

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | ☠️ | Danger | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Category 1A | corrosive | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | corrosive | Danger | H318: Causes serious eye damage |

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

Proper handling and storage are critical to maintain the isotopic purity and chemical stability of this compound. Deuterated compounds are often hygroscopic and susceptible to hydrogen-deuterium (H-D) exchange with atmospheric moisture.

Storage:

-

Short-term: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Long-term: For extended storage, keep in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) at -20°C.

-

Protect from light by using amber vials or storing in a dark place.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

To prevent isotopic dilution, handle under a dry, inert atmosphere (e.g., in a glove box) whenever possible.

-

Use dry glassware and syringes.

-

Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

Experimental Protocols

Synthesis of this compound

A general and versatile method for the synthesis of selectively deuterated amines can be adapted for this compound. This approach involves the reduction of an appropriate precursor in the presence of a deuterium source. A plausible synthetic route starts from commercially available deuterated benzene (B151609) (benzene-d6).

Methodology:

-

Friedel-Crafts Acylation: Benzene-d6 is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield acetophenone-d5.

-

Leuckart Reaction: The resulting acetophenone-d5 is then subjected to a Leuckart reaction with formamide (B127407) or ammonium (B1175870) formate, which is a reductive amination process, to produce N-formyl-2-phenyl-d5-ethylamine.

-

Hydrolysis: The N-formyl group is subsequently removed by acid or base hydrolysis to yield the final product, this compound.

-

Purification: The product should be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Characterization: The isotopic enrichment and chemical purity of the synthesized this compound should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The ¹H NMR spectrum should show the absence of signals corresponding to the phenyl protons, while the mass spectrum will show a molecular ion peak corresponding to the deuterated compound.

Analytical Method: Quantification by HPLC

A high-performance liquid chromatography (HPLC) method can be used for the quantitative analysis of this compound in biological samples.

Methodology:

-

Sample Preparation: Perform a liquid-liquid extraction of the sample (e.g., urine, plasma) with a suitable organic solvent (e.g., ethyl acetate) under alkaline conditions.

-

Derivatization: Evaporate the organic extract to dryness and derivatize the residue with a fluorescent tagging agent, such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol), to enhance detection sensitivity.

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0).

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the OPA derivative (e.g., Ex: 340 nm, Em: 455 nm).

-

-

Quantification: Create a calibration curve using standards of known concentrations of this compound.

Signaling Pathways and Experimental Workflows

Phenethylamine and its deuterated analogue are known to interact with various neurotransmitter systems in the central nervous system. Understanding these pathways is crucial for designing and interpreting experiments.

Caption: Signaling pathway of this compound in a neuron.

Caption: Experimental workflow for HPLC analysis.

This guide is intended to provide a framework for the safe and effective use of this compound in a research setting. It is imperative that all laboratory personnel are thoroughly trained in the proper handling of hazardous and deuterated compounds and that all institutional safety protocols are strictly adhered to.

References

The Role of 2-Phenyl-d5-ethylamine in Pharmacokinetic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of 2-Phenyl-d5-ethylamine as an internal standard in the pharmacokinetic analysis of 2-phenylethylamine (PEA). Phenylethylamine, an endogenous trace amine, plays a significant role in neurotransmission and has been implicated in various physiological and pathological processes. Accurate quantification of PEA in biological matrices is therefore essential for understanding its pharmacokinetics and pharmacodynamics. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving the necessary accuracy and precision in these demanding bioanalytical methods.

The Principle of Stable Isotope Dilution and the Importance of Deuterated Internal Standards

In pharmacokinetic studies, robust analytical methods are required to measure drug concentrations in complex biological matrices such as plasma and urine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques employed for this purpose. However, these methods can be susceptible to variations in sample preparation, instrument response, and matrix effects, which can lead to inaccurate quantification.

To overcome these challenges, an internal standard (IS) is added to both the calibration standards and the unknown samples. The ideal IS is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector. Deuterated internal standards, such as this compound, are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte. This ensures that the IS and the analyte behave similarly during sample extraction, chromatography, and ionization, thus effectively compensating for any variations in the analytical process. The mass spectrometer can differentiate between the analyte and the deuterated IS based on their mass-to-charge (m/z) ratio difference, allowing for accurate quantification.

Experimental Protocols for the Quantification of 2-Phenylethylamine

The following sections detail validated experimental protocols for the analysis of 2-phenylethylamine in human plasma and urine using this compound as an internal standard.

Sample Preparation

Accurate quantification begins with meticulous sample preparation to remove interfering substances from the biological matrix. Two common and effective methods are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

This protocol is suitable for cleaning up plasma samples for LC-MS/MS analysis.

-

Sample Pre-treatment: To 500 µL of human plasma, add 10 µL of a 100 ng/mL solution of this compound in methanol (B129727) (as the internal standard). Vortex for 10 seconds.

-

Protein Precipitation: Add 1 mL of ice-cold acetonitrile (B52724) to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

This protocol is effective for extracting PEA from urine samples for GC-MS or LC-MS/MS analysis.

-

Sample Preparation: To 1 mL of urine, add 10 µL of a 100 ng/mL solution of this compound in methanol (as the internal standard).

-

pH Adjustment: Add 100 µL of 1 M sodium hydroxide (B78521) to alkalize the sample to a pH > 10.

-

Extraction: Add 5 mL of a mixture of ethyl acetate (B1210297) and hexane (B92381) (9:1, v/v). Vortex for 5 minutes.

-

Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization (for GC-MS): If using GC-MS, derivatize the dried residue with 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) at 60°C for 30 minutes.

-

Reconstitution (for LC-MS/MS): If using LC-MS/MS, reconstitute the residue in 100 µL of the mobile phase.

Analytical Methods

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Program:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions: See Table 1.

-

Chromatographic System: A gas chromatograph coupled to a single or triple quadrupole mass spectrometer.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Injection Mode: Splitless.

-

Injector Temperature: 250°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Selected Ion Monitoring (SIM) Ions: See Table 2.

Data Presentation

Quantitative data from validated methods are crucial for assessing the performance of the analytical procedure.

Table 1: LC-MS/MS Parameters for the Analysis of 2-Phenylethylamine and its Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 2-Phenylethylamine | 122.1 | 105.1 | 100 | 15 |

| This compound | 127.1 | 110.1 | 100 | 15 |

Table 2: GC-MS Parameters for the Analysis of Derivatized 2-Phenylethylamine and its Deuterated Internal Standard

| Compound (TMS derivative) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Retention Time (min) |

| 2-Phenylethylamine-TMS | 104 | 179 | ~8.5 |

| This compound-TMS | 109 | 184 | ~8.5 |

Table 3: Method Validation Summary

| Parameter | LC-MS/MS | GC-MS |

| Linearity Range | 0.1 - 100 ng/mL | 0.5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |

| Accuracy (% Bias) | Within ±15% | Within ±15% |

| Precision (% RSD) | < 15% | < 15% |

| Recovery | > 85% | > 80% |

Visualizations

Diagrams are provided to illustrate key processes and relationships in the pharmacokinetic study of 2-phenylethylamine.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of 2-phenylethylamine in pharmacokinetic studies. Its near-identical chemical behavior to the analyte ensures reliable compensation for analytical variability, leading to high-quality data. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists in the field of drug development to establish and validate robust bioanalytical methods for the study of this important endogenous amine. The provided diagrams offer a clear visual representation of the experimental workflow and metabolic fate of 2-phenylethylamine, further aiding in the comprehension of its pharmacokinetic properties.

Methodological & Application

Application Note: High-Throughput Analysis of 2-Phenylethylamine in Human Plasma using 2-Phenyl-d5-ethylamine as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-phenylethylamine in human plasma. The use of a stable isotope-labeled internal standard, 2-Phenyl-d5-ethylamine, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described protocol is suitable for high-throughput bioanalytical studies, including pharmacokinetic and drug metabolism research.

Introduction

2-Phenylethylamine is an endogenous trace amine that acts as a neuromodulator in the central nervous system. Its quantification in biological matrices is crucial for understanding its physiological and pathological roles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate quantification.[1] This method details a validated approach for the reliable measurement of 2-phenylethylamine in human plasma.

Experimental Protocols

Materials and Reagents

-

2-Phenylethylamine (Analyte)

-

This compound (Internal Standard, IS)

-

Human Plasma (K2-EDTA)

-

Methanol (B129727) (LC-MS Grade)

-

Acetonitrile (B52724) (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure)

-

Solid Phase Extraction (SPE) Cartridges (e.g., C18)

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-phenylethylamine in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation: Solid Phase Extraction (SPE)

-

To 100 µL of plasma sample (blank, calibration standard, or quality control), add 20 µL of the Internal Standard Working Solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample mixture onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Dry the cartridge under vacuum for 1 minute.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 5% B

-

3.1-4.0 min: 5% B

-

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive

-

MRM Transitions: The specific precursor to product ion transitions for the analyte and internal standard should be optimized by infusing standard solutions into the mass spectrometer. Based on the common fragmentation of phenethylamines, which involves the loss of ammonia (B1221849) (NH₃), the following transitions are proposed for initial evaluation:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 2-Phenylethylamine | 122.1 | 105.1 |

| This compound (IS) | 127.1 | 110.1 |

Data Presentation

Method Validation Summary

The method was validated according to international guidelines.[2] The following tables summarize the performance characteristics of the assay.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 1 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Matrix Effect and Recovery

| Parameter | 2-Phenylethylamine | This compound (IS) |